3-Phenyloxane-3-carbonitrile
Description
3-Phenyloxane-3-carbonitrile (IUPAC name: 3-phenyloxetane-3-carbonitrile) is a nitrile-containing compound with a strained four-membered oxetane ring. Its molecular formula is C₁₀H₉NO, and it has a molecular weight of 159.18 g/mol . The structure features a phenyl group and a nitrile substituent attached to the oxetane ring (Figure 1), as confirmed by SMILES string N#CC1(COC1)c2ccccc2 and InChIKey IWRBDUUCHRYGBF-UHFFFAOYSA-N . The oxetane ring introduces steric strain, which can influence its reactivity and stability compared to larger heterocycles.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-phenyloxane-3-carbonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-12(7-4-8-14-10-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2 |
InChI Key |
AZAAYNRDZGZPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxane-3-carbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and activated phenols. This multi-component reaction is often catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .
Industrial Production Methods: the use of ZnO nanoparticles as catalysts in the synthesis of similar compounds suggests that scalable methods involving heterogeneous catalysis could be developed .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyloxane ring
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or dichloromethane .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
3-Phenyloxane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-Phenyloxane-3-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)
- Molecular Formula: C₁₀H₅NO₂
- Molecular Weight : 171.15 g/mol
- Key Features : A benzopyran derivative with a nitrile group at position 3 and a keto group at position 3. The conjugated six-membered ring system allows participation in cycloaddition reactions (e.g., [3+2] and [4+2]) and nucleophilic additions due to the electron-withdrawing nitrile and keto groups .
- Reactivity : Exhibits pyrylium betaine character under specific conditions, enabling diverse transformations such as carbocyanation of alkynes .
- Applications : Used as a precursor for synthesizing fused heterocycles in medicinal and materials chemistry .
Comparison: Unlike 3-phenyloxane-3-carbonitrile, 3-cyanochromone’s aromatic benzopyran core and keto group enhance its electrophilicity, making it more reactive in cycloadditions. The absence of ring strain in the six-membered system also improves stability .
3-Phenyl-3H-indazole-3-carbonitrile
- Molecular Formula : C₁₄H₉N₃
- Molecular Weight : 219.25 g/mol
- Key Features : Contains an indazole ring system with phenyl and nitrile substituents. The planar aromatic indazole core facilitates π-π stacking interactions .
- Reactivity : Likely undergoes nucleophilic substitutions at the nitrile group or electrophilic attacks on the aromatic rings.
Comparison : The indazole derivative’s larger, fused aromatic system contrasts with the strained oxetane ring of 3-phenyloxane-3-carbonitrile. This difference may confer higher thermal stability and distinct solubility profiles .
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
- Molecular Formula : C₈H₅N₃
- Molecular Weight : 143.15 g/mol
- Key Features : A fused pyrrolopyridine scaffold with a nitrile group. The bicyclic structure offers conjugation across the heteroaromatic system .
- Reactivity : Participates in reactions typical of electron-deficient nitriles, such as nucleophilic additions.
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile
- Molecular Formula : C₁₁H₆ClN₃O
- Molecular Weight : 231.64 g/mol
- Key Features : A pyridazine derivative with chloro, oxo, and nitrile substituents. The electron-withdrawing chlorine atom enhances electrophilicity .
- Reactivity : Likely undergoes nucleophilic displacement at the chloro site or redox reactions involving the nitrile.
- Applications: Potential use in agrochemicals or as a pharmacophore modifier .
Comparison : The pyridazine ring’s electronegative substituents (Cl, O) differentiate its reactivity from 3-phenyloxane-3-carbonitrile, which lacks such groups. This compound’s solubility may also differ due to polar substituents .
3-Nitrobenzonitrile
- Molecular Formula : C₇H₄N₂O₂
- Molecular Weight : 148.12 g/mol
- Key Features : A simple aromatic nitrile with a nitro group. The nitro group strongly activates the ring for electrophilic substitutions .
- Reactivity : Undergoes nitration, sulfonation, and reductions (e.g., nitro to amine).
- Applications : Intermediate in explosives and dye synthesis .
Comparison : The absence of a heterocyclic ring in 3-nitrobenzonitrile simplifies its chemistry compared to 3-phenyloxane-3-carbonitrile. Its reactivity is dominated by the nitro group rather than ring strain .
Biological Activity
3-Phenyloxane-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H9NO
- Molecular Weight : 173.19 g/mol
- IUPAC Name : 3-Phenyloxane-3-carbonitrile
- Canonical SMILES : C1CC(C(C1)C#N)C2=CC=CC=C2
Biological Activity Overview
Research indicates that 3-phenyloxane-3-carbonitrile exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research suggests that 3-phenyloxane-3-carbonitrile may inhibit the growth of cancer cells, particularly in breast and lung cancer models.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
The biological activity of 3-phenyloxane-3-carbonitrile can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : It binds to active sites or allosteric sites on enzymes, altering their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into cells, enhancing its efficacy in targeting intracellular pathways.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects by inducing apoptosis in malignant cells.
Antimicrobial Studies
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-phenyloxane-3-carbonitrile against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies performed on MCF-7 breast cancer cells revealed that treatment with 3-phenyloxane-3-carbonitrile resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing 3-phenyloxane-3-carbonitrile against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A research project investigated the effects of the compound on tumor growth in a mouse model of lung cancer. Mice treated with the compound exhibited a 50% reduction in tumor size compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
